1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Description
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine (CAS: 1006333-08-9) is a pyrazole derivative characterized by a difluoroethyl group at the N1 position and an amine group at the C4 position. Its molecular formula is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol . The compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing kinase inhibitors, heterocyclic scaffolds, and bioactive molecules . Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAYRTOWGOVCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006333-08-9 | |
| Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s versatility stems from its ability to undergo substitutions at the amine group (C4) and modifications to the difluoroethyl side chain. Below is a comparative analysis with key analogs:
Hazard and Stability Profiles
- Parent Compound : Requires cold storage (2–8°C) and inert atmosphere due to sensitivity to light and moisture .
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Nucleophilic substitution of a pyrazole derivative (e.g., 4-aminopyrazole) with 2,2-difluoroethyl halides under basic conditions to introduce the difluoroethyl group .
- Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.
- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 pyrazole:halide) significantly impact yields. Catalysts like K₂CO₃ enhance reaction efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (147.13 g/mol) and purity .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for structure-activity studies .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C under an inert atmosphere (argon or nitrogen) in amber glass vials to prevent photodegradation. Desiccants are recommended to avoid hygroscopic degradation .
Advanced Research Questions
Q. How does the difluoroethyl group influence binding affinity in biological targets?
The 2,2-difluoroethyl moiety enhances lipophilicity and metabolic stability, improving membrane permeability. Computational studies (e.g., molecular docking) suggest its electronegative fluorine atoms form halogen bonds with kinase active sites, increasing selectivity for targets like EGFR or MAPK pathways . Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for kinase inhibition .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Use a gradient (1 nM–100 µM) to identify non-linear effects.
- Target Profiling : Employ kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from off-target interactions .
- Structural Analog Comparison : Test derivatives (e.g., 1-(2-fluoroethyl) or 1-(2-chloroethyl) variants) to isolate the difluoroethyl group’s contribution .
Q. What methodologies are suitable for studying its reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reaction progress via HPLC at intervals (0, 1, 3, 6 hrs) under varying conditions (polar aprotic vs. protic solvents).
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways.
- DFT Calculations : Predict transition states and activation energies for SN1 vs. SN2 mechanisms .
Methodological Guidance for Data Interpretation
Q. How to design experiments for assessing its potential in anticancer drug development?
- In Vitro Assays :
- MTT/Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
- In Vivo Models : Xenograft studies in mice (dose: 10–50 mg/kg/day) with tumor volume monitoring .
Q. How to address discrepancies in spectroscopic data?
- Artifact Identification : Compare NMR spectra across solvents (DMSO-d6 vs. CDCl₃) to detect solvent-induced shifts.
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV-Vis or fluorescence readings .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
